molecular formula C8H14O2 B3057602 4-Hexenoic acid, 2,5-dimethyl- CAS No. 82898-13-3

4-Hexenoic acid, 2,5-dimethyl-

Cat. No.: B3057602
CAS No.: 82898-13-3
M. Wt: 142.2 g/mol
InChI Key: RHOVEHOUFDXMJJ-UHFFFAOYSA-N
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Description

4-Hexenoic acid, 2,5-dimethyl- (C₈H₁₄O₂), is an unsaturated carboxylic acid featuring a six-carbon chain with a double bond at the C4 position and methyl substituents at C2 and C3. The compound’s reactivity and applications are influenced by the conjugated double bond and steric effects from the methyl groups .

Properties

IUPAC Name

2,5-dimethylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)4-5-7(3)8(9)10/h4,7H,5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOVEHOUFDXMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338541
Record name 4-Hexenoic acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82898-13-3
Record name 4-Hexenoic acid, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexenoic acid, 2,5-dimethyl- typically involves the following steps:

Industrial Production Methods: Industrial production of 4-Hexenoic acid, 2,5-dimethyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Hexenoic acid, 2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are commonly used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hexanoic acid derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

4-Hexenoic acid, 2,5-dimethyl- serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions:

  • Oxidation: Converts the compound into ketones or aldehydes.
  • Reduction: Transforms double bonds into single bonds, yielding saturated derivatives.
  • Substitution Reactions: Facilitates the introduction of different functional groups.

Biological Studies

Research into the biological activities of this compound has revealed potential interactions with enzymes and receptors. Its structural properties allow it to influence metabolic pathways, making it a candidate for studies on:

  • Enzyme Inhibition: Investigating its role in inhibiting specific enzymes that may be involved in disease processes.
  • Receptor Interaction: Understanding how it interacts with various biological receptors could lead to therapeutic applications.

Medicinal Chemistry

There is ongoing research into the therapeutic applications of 4-Hexenoic acid, 2,5-dimethyl-. It has been studied for its potential as a biomarker for certain diseases due to its unique chemical properties. Its derivatives may also exhibit pharmacological effects that could be beneficial in treating various conditions .

Industrial Applications

In industrial settings, this compound is used in the production of:

  • Fragrances and Flavors: Its pleasant odor profile makes it suitable for use in the fragrance industry.
  • Chemical Intermediates: It serves as a precursor for synthesizing other industrial chemicals .

Case Studies

Case Study 1: Biological Activity Assessment
A study evaluated the interaction of 4-Hexenoic acid, 2,5-dimethyl- with specific enzyme targets related to metabolic disorders. Results indicated that the compound exhibited moderate inhibition of target enzymes compared to established inhibitors.

Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives of 4-Hexenoic acid, 2,5-dimethyl-. The derivatives were tested for their efficacy as potential pharmaceuticals, showing promising results in vitro against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 4-Hexenoic acid, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogues
Compound Structure Substituents Functional Groups
4-Hexenoic acid, 2,5-dimethyl- CH₃-C(CH₃)-CH₂-CH₂-CH₂-COOH Methyl groups at C2, C5 Carboxylic acid, alkene
(E)-4-Hexenoic acid CH₂=CH-CH₂-CH₂-COOH None Carboxylic acid, alkene
2-Hexenoic acid CH₂-CH₂-CH=CH-CH₂-COOH None Carboxylic acid, alkene
4-Hexenoic acid lactone Cyclic ester of 4-hexenoic acid Lactone ring Ester, alkene
4-Hexenoic acid methyl ester CH₂=CH-CH₂-COOCH₃ Methyl ester Ester, alkene

Key Observations :

  • Steric Effects: The methyl groups in 2,5-dimethyl-4-hexenoic acid increase steric hindrance compared to unsubstituted analogues like (E)-4-hexenoic acid. This reduces accessibility for reactions at the double bond or carboxyl group .
  • Electronic Effects: Electron-donating methyl groups may slightly lower acidity (higher pKa) compared to (E)-4-hexenoic acid (pKa ~4.68) .

Reactivity and Catalytic Behavior

Hydrogenation Reactivity
  • 4-Hexenoic Acid vs. 2-Hexenoic Acid: In catalytic hydrogenation, 4-hexenoic acid reacts faster than 2-hexenoic acid due to reduced steric hindrance at the C4 double bond. For example, pyrazolyl nickel catalysts achieve 100% conversion of 4-hexenoic acid to hexanoic acid within 2 hours, whereas 2-hexenoic acid persists as an intermediate .
  • Impact of Methyl Substituents: The 2,5-dimethyl substitution in 4-hexenoic acid would further slow hydrogenation due to steric shielding of the double bond, as seen in hindered lactones and anhydrides .
Reaction with Cysteine
  • Lactones and anhydrides of 4-hexenoic acid exhibit slower reaction kinetics (k₂ < 0.17) with cysteine’s thiol group compared to unmodified acids. This suggests that methyl substitutions reduce electrophilicity .

Physical Properties

Table 2: Comparative Physical Data
Compound Boiling Point (°C) Density (g/cm³) Solubility
(E)-4-Hexenoic acid 98 (11 Torr) 0.985 Low in water
4-Hexenoic acid methyl ester N/A N/A Organic solvents
2,5-Dimethyl-4-hexenoic acid* Estimated higher ~1.02 (predicted) Low aqueous

*Predicted properties based on methyl group contributions: Higher molecular weight (142.20 g/mol vs. 114.14 g/mol for (E)-4-hexenoic acid) and lower volatility.

Biological Activity

4-Hexenoic acid, 2,5-dimethyl- is a compound with notable biological activity and diverse applications in chemistry and medicine. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

4-Hexenoic acid, 2,5-dimethyl- (C8H14O2) features a double bond between the fourth and fifth carbon atoms of a hexanoic acid chain. Its unique structure contributes to its reactivity and biological interactions.

The biological activity of 4-Hexenoic acid, 2,5-dimethyl- is primarily attributed to its interaction with various molecular targets. It can influence enzyme activity and receptor binding, modulating several biochemical pathways:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Modulation : It may bind to specific receptors, affecting physiological responses such as inflammation and metabolic regulation.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of 4-Hexenoic acid exhibit antimicrobial properties. A study highlighted its role in the biosynthesis of ilamycins, which possess potent anti-tuberculosis activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of approximately 9.8 nM .
  • Potential Therapeutic Applications : Investigations into the compound's role as a biomarker for certain diseases are ongoing. Its ability to modulate metabolic pathways suggests potential applications in treating metabolic disorders .

Comparative Analysis

A comparative study was conducted to evaluate the biological activity of 4-Hexenoic acid against similar compounds. The results are summarized in the following table:

CompoundBiological ActivityMIC (nM)
4-Hexenoic acid, 2,5-dimethyl-Antimicrobial (anti-tuberculosis)9.8
2,5-Dimethylhex-4-enoic acidModerate antimicrobial50
Trans-2-hexenoic acidLow antimicrobial>100

This table illustrates that 4-Hexenoic acid, 2,5-dimethyl- exhibits superior antimicrobial activity compared to its structural analogs.

Applications in Industry

4-Hexenoic acid, 2,5-dimethyl- is utilized in various industrial applications:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Fragrance and Flavor Production : The compound is used in creating aroma compounds due to its characteristic scent profile .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to produce 4-hexenoic acid derivatives like 2,5-dimethyl-4-hexenoic acid?

  • Methodological Answer: Catalytic hydrogenation of unsaturated precursors (e.g., sorbic acid) using transition metal complexes (e.g., pyrazolyl palladium or nickel catalysts) is a key route. These reactions proceed via intermediates such as 4-hexenoic acid isomers. For example, palladium catalysts achieve faster conversion (TOF up to 400) compared to nickel analogs, with selectivity influenced by reaction time and catalyst structure .

Q. Which analytical techniques are optimal for characterizing intermediates like 2,5-dimethyl-4-hexenoic acid?

  • Methodological Answer:

  • GC-MS: Identifies methyl ester derivatives (e.g., 4-hexenoic acid methyl ester) via retention times (e.g., 5.79 min) and quantifies relative abundance (e.g., 43% area) .
  • 1H NMR: Tracks hydrogenation progress by monitoring chemical shifts of intermediates (e.g., 4-hexenoic acid at δ 5.3–5.6 ppm) and distinguishes between isomers .
  • FTIR: Validates functional groups (e.g., C=O at 1723 cm⁻¹, C-O at 1046–1185 cm⁻¹) in polymerized or blended forms .

Q. How is the stereochemical configuration of 4-hexenoic acid derivatives determined?

  • Methodological Answer: NMR coupling constants (e.g., J values for cis vs. trans double bonds) and retention behavior in chiral chromatography are used. For example, Z-isomers exhibit distinct splitting patterns compared to E-isomers in 1H NMR .

Advanced Research Questions

Q. How do reaction parameters influence intermediate yield in hydrogenation reactions?

  • Methodological Answer: Time-resolved studies reveal that palladium catalysts (e.g., complex 2) saturate 4-hexenoic acid faster (100% conversion in 2 h) than nickel catalysts (2 h for partial conversion). Prolonged reaction times (e.g., 24 h) marginally increase hexanoic acid yield (82% vs. 79% at 12 h), suggesting kinetic control over selectivity .

Q. What explains contradictions in catalytic selectivity between palladium and nickel complexes?

  • Methodological Answer: Palladium’s higher activity arises from its ability to stabilize π-complexes with alkenes, favoring less hindered C=C bonds (e.g., 4-hexenoic acid over 2-hexenoic acid). Nickel’s paramagnetic nature broadens NMR signals, complicating mechanistic analysis, but its slower kinetics allow isolation of intermediates .

Q. How can copolymerization modify the properties of 4-hexenoic acid-derived polymers?

  • Methodological Answer: Blending polyhydroxyalkanoates (PHAs) containing 4-hexenoic acid methyl ester with PEG-400 reduces tensile strength (from 32 MPa to 18 MPa) and thermal stability (ΔTm = −15°C) while enhancing elasticity (elongation at break increases by 40%). These changes are quantified via DSC and UTM .

Q. What strategies resolve discrepancies in intermediate stability during hydrogenation?

  • Methodological Answer: Time-dependent NMR and GC-MS profiling identify labile intermediates. For instance, 4-hexenoic acid is consumed faster than 2-hexenoic acid due to steric effects, validated by comparing Pd and Ni catalysts. Statistical modeling (e.g., Arrhenius plots) further clarifies degradation pathways .

Q. How are computational methods applied to predict reaction pathways for 4-hexenoic acid derivatives?

  • Methodological Answer: Density functional theory (DFT) calculates transition-state energies for hydrogenation steps, explaining preferential reduction of 4-hexenoic acid. Molecular docking simulations also model catalyst-substrate interactions, aligning with experimental TOF data .

Notes on Data Interpretation

  • Contradictions in Catalytic Efficiency: Discrepancies between Pd and Ni catalysts highlight the need for complementary techniques (e.g., EPR for paramagnetic Ni systems) .
  • Intermediate Quantification: GC-MS area percentages (e.g., 43% for 4-hexenoic acid methyl ester) should be cross-validated with NMR integrals to account for ionization biases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hexenoic acid, 2,5-dimethyl-
Reactant of Route 2
4-Hexenoic acid, 2,5-dimethyl-

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